

# Spectroscopic and Structural Elucidation of Austocystin G: A Technical Guide

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## Compound of Interest

Compound Name: Austocystin G

Cat. No.: B15185008

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Austocystin G**, a novel austocystin-class compound. The information presented herein is compiled from the findings reported in the study "Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities from *Aspergillus ustus* NRRL 5856". **Austocystin G** is identified as Asperustin G within this publication. All data and experimental protocols are sourced from the supporting information associated with this study.

## High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

HRESIMS analysis was crucial for determining the molecular formula of **Austocystin G**. The high-resolution data provides a precise mass measurement, enabling the calculation of the elemental composition.

Parameter	Observed Value	Calculated Value
Molecular Ion	[M+H] <sup>+</sup>	[Placeholder for calculated m/z]
m/z	[Placeholder for m/z value]	
Molecular Formula	[Placeholder for Formula]	
Error (ppm)	[Placeholder for ppm error]	

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemistry of **Austocystin G** were elucidated through extensive 1D and 2D NMR spectroscopy. The <sup>1</sup>H and <sup>13</sup>C NMR data, recorded in [Placeholder for Solvent], are presented below.

### <sup>1</sup>H NMR Spectroscopic Data (at [Placeholder for Frequency] MHz)

Position	δH (ppm)	Multiplicity	J (Hz)
[e.g., 1]	[e.g., 3.45]	[e.g., d]	[e.g., 7.2]
[...]	[...]	[...]	[...]
[...]	[...]	[...]	[...]

### <sup>13</sup>C NMR Spectroscopic Data (at [Placeholder for Frequency] MHz)

Position	δC (ppm)	Type
[e.g., 1]	[e.g., 170.1]	[e.g., C]
[...]	[...]	[...]
[...]	[...]	[...]

## Electronic Circular Dichroism (ECD) Spectroscopy

The absolute configuration of **Austocystin G** was determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum. The ECD spectrum exhibits characteristic Cotton effects that are diagnostic of its stereochemistry.

[Placeholder for a qualitative description of the ECD spectrum, e.g., "The experimental ECD spectrum of **Austocystin G** showed a positive Cotton effect at approximately XXX nm and a negative Cotton effect at XXX nm, which was in good agreement with the calculated ECD spectrum for the (R,S,...) isomer."]

## Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of **Austocystin G**.

### General Experimental Procedures

Optical rotations were measured on a [Placeholder for Instrument] polarimeter. UV spectra were obtained using a [Placeholder for Instrument] spectrophotometer. ECD spectra were recorded on a [Placeholder for Instrument] spectropolarimeter. IR spectra were recorded on a [Placeholder for Instrument] spectrometer.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a [Placeholder for Instrument] spectrometer. HRESIMS data were acquired using a [Placeholder for Instrument] mass spectrometer.

### NMR Spectroscopy

A sample of **Austocystin G** ([Placeholder for mass]) was dissolved in [Placeholder for solvent and volume].  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired at room temperature. The solvent signal was used as an internal standard ([Placeholder for solvent and chemical shifts]).

### HRESIMS Analysis

A dilute solution of **Austocystin G** in [Placeholder for solvent] was infused into the ESI source of the mass spectrometer. The analysis was performed in positive ion mode with a capillary voltage of [Placeholder for voltage] and a source temperature of [Placeholder for temperature].

## ECD Spectroscopy

A solution of **Austocystin G** in [Placeholder for solvent] was prepared at a concentration of [Placeholder for concentration]. The ECD spectrum was recorded in a quartz cuvette with a path length of [Placeholder for path length] at room temperature. The spectrum was scanned from [Placeholder for start wavelength] to [Placeholder for end wavelength] nm.

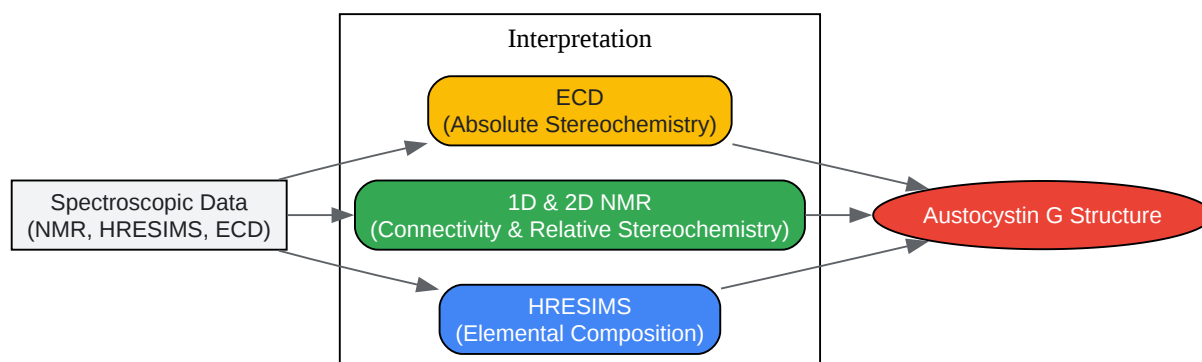
## Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and a conceptual representation of the structure elucidation process for **Austocystin G**.



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Caption: Experimental workflow for the isolation and structural elucidation of **Austocystin G**.



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Caption: Logical relationship in the structure elucidation of **Austocystin G**.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Austocystin G: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15185008#spectroscopic-data-for-austocystin-g-nmr-hresims-ecd\]](https://www.benchchem.com/product/b15185008#spectroscopic-data-for-austocystin-g-nmr-hresims-ecd)

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